

Synthesis and Characterization of Enalaprilat D5: An In-depth Technical Guide

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Compound of Interest

Compound Name: Enalaprilat D5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Enalaprilat D5**, a deuterated analog of Enalaprilat. Enalaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Enalapril and plays a crucial role in the management of hypertension and heart failure. The deuterium-labeled version, **Enalaprilat D5**, is an invaluable tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for accurate quantification of Enalaprilat in biological matrices by mass spectrometry.

Chemical and Physical Properties

Enalaprilat D5, also known as N-((S)-1-carboxy-3-(phenyl-d5)propyl)-L-alanyl-L-proline, possesses the following key characteristics:

Property	Value	Reference
Chemical Formula	C ₁₈ H ₁₉ D ₅ N ₂ O ₅	[1]
Molecular Weight	353.42 g/mol	[1]
CAS Number	349554-00-3 (Free acid)	[2]
Appearance	Solid	[1]
Purity (by HPLC)	>95%	[2]
Storage Temperature	-20°C	

Synthesis of Enalaprilat D5

A detailed, step-by-step experimental protocol for the direct synthesis of **Enalaprilat D5** is not readily available in published literature. However, a plausible and commonly employed synthetic route involves a two-step process: the synthesis of the deuterated prodrug, Enalapril-d5, followed by its hydrolysis to **Enalaprilat D5**.

Proposed Synthetic Pathway

The synthesis commences with the preparation of a key deuterated intermediate, ethyl 2-oxo-4-(phenyl-d5)butanoate, followed by reductive amination with L-alanyl-L-proline to yield Enalapril-d5. The final step is the hydrolysis of the ethyl ester to afford **Enalaprilat D5**.



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Caption: Proposed synthetic pathway for **Enalaprilat D5**.

Experimental Protocols

2.2.1. Synthesis of Ethyl 2-oxo-4-(phenyl-d5)butanoate (Key Intermediate)

This precursor can be synthesized from commercially available deuterated benzene (benzene-d6).

- Preparation of (2-Bromoethyl)benzene-d5: This can be achieved through a multi-step synthesis starting from benzene-d6, for example, via Friedel-Crafts acylation followed by reduction and bromination.

- Formation of the Grignard Reagent: React (2-bromoethyl)benzene-d₅ with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent, (2-(phenyl-d₅)ethyl)magnesium bromide.
- Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate. Subsequent acidic workup will yield the desired ethyl 2-oxo-4-(phenyl-d₅)butanoate.

2.2.2. Synthesis of Enalapril-d₅ (Reductive Amination)

- Dissolve ethyl 2-oxo-4-(phenyl-d₅)butanoate and L-alanyl-L-proline in a suitable solvent such as ethanol.
- Add a catalyst, for example, Palladium on carbon (Pd/C).
- Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Remove the catalyst by filtration.
- Isolate and purify the product, Enalapril-d₅, using standard techniques such as chromatography.

2.2.3. Synthesis of **Enalaprilat D5** (Hydrolysis)

- Dissolve Enalapril-d₅ in a mixture of a suitable organic solvent (e.g., tetrahydrofuran) and water.
- Add a base, such as lithium hydroxide, to the solution.
- Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
- Acidify the reaction mixture to a pH of approximately 4-5 with a suitable acid (e.g., 1N HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Enalaprilat D5**.

- The crude product can be further purified by techniques such as recrystallization or chromatography.

Characterization of Enalaprilat D5

The identity and purity of the synthesized **Enalaprilat D5** should be confirmed by various analytical techniques.

Mass Spectrometry

Mass spectrometry is a critical tool for the characterization of **Enalaprilat D5** and is the primary technique where it is employed as an internal standard.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Enalaprilat	349.1	206.1	
Enalaprilat D5	354.1	211.1	
Enalapril	377.2	234.2	
Enalapril-d5	382.2	239.2	

Note: The mass transitions for the deuterated compounds are predicted based on the addition of 5 daltons to the parent and relevant fragments. The exact fragmentation may need to be confirmed experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **Enalaprilat D5** is not widely published, the NMR spectrum of its non-deuterated counterpart, Enalaprilat, can be used as a reference. The absence of signals corresponding to the phenyl protons in the ¹H NMR spectrum of **Enalaprilat D5** would confirm the successful deuteration. The NMR spectrum of Enalaprilat in DMSO shows aromatic hydrogens at 7.20 ppm.

High-Performance Liquid Chromatography (HPLC)

The purity of **Enalaprilat D5** can be determined by HPLC. A typical HPLC method for Enalaprilat would involve a C18 column with a mobile phase consisting of an acetonitrile and

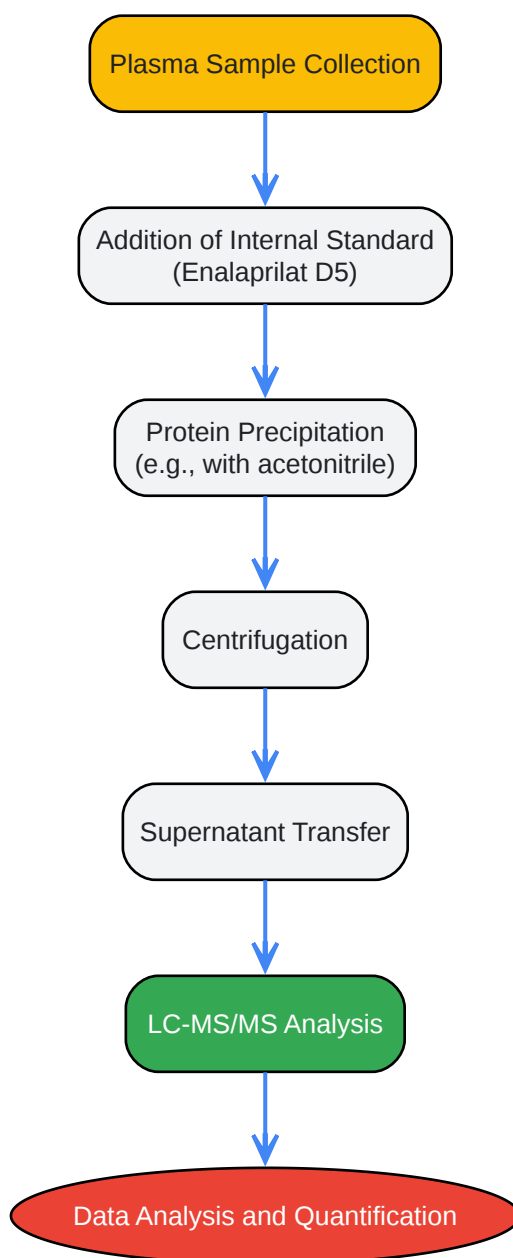
phosphate buffer gradient. The purity of commercially available **Enalaprilat D5** is typically greater than 95%.

Application in Bioanalytical Methods

Enalaprilat D5 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Enalapril and Enalaprilat in biological samples such as plasma.

Bioanalytical Workflow

The use of a deuterated internal standard like **Enalaprilat D5** is crucial for correcting for variability during sample preparation and analysis, leading to robust and reliable pharmacokinetic data.



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Caption: Bioanalytical workflow using a deuterated internal standard.

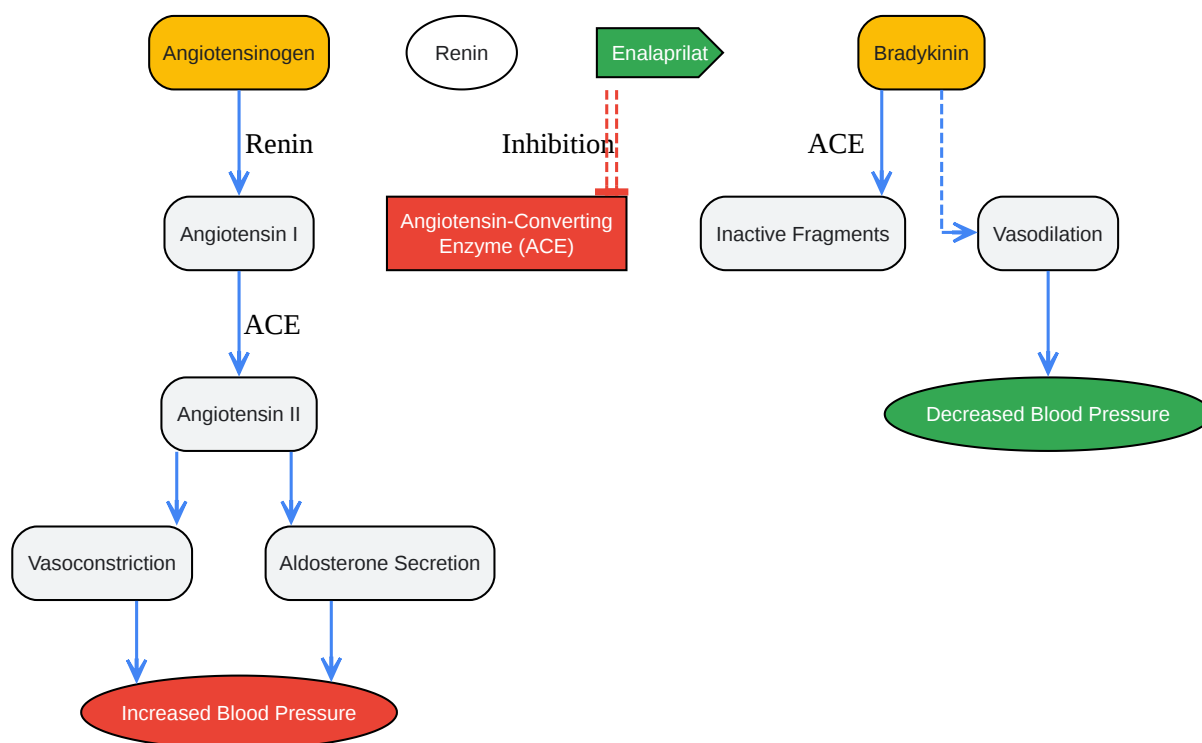
Sample Preparation Protocol for Plasma Analysis

- To 300 μ L of human plasma in a microcentrifuge tube, add the internal standard solution containing **Enalaprilat D5**.
- Add 900 μ L of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 10 minutes.
- Centrifuge at 10,000 rpm for 15 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Mechanism of Action and Signaling Pathway

Enalaprilat, the active form of Enalapril, exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a crucial role in regulating blood pressure and fluid balance.



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Caption: Mechanism of action of Enalaprilat within the RAAS.

By inhibiting ACE, Enalaprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE by Enalaprilat increases the levels of bradykinin, further contributing to the blood pressure-lowering effect.

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